molecular formula C24H26N2O4S2 B2468917 N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1'-BIPHENYL]-4-SULFONAMIDE CAS No. 946249-63-4

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1'-BIPHENYL]-4-SULFONAMIDE

Cat. No.: B2468917
CAS No.: 946249-63-4
M. Wt: 470.6
InChI Key: VZOJAXPSTFTIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a biphenyl group, and sulfonamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Biphenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated tetrahydroquinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s sulfonamide groups are known to form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(METHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE
  • N-[1-(ETHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE

Uniqueness

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core provides structural rigidity, while the biphenyl and sulfonamide groups enhance its binding interactions with molecular targets.

Properties

IUPAC Name

4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-2-17-31(27,28)26-16-6-9-21-10-13-22(18-24(21)26)25-32(29,30)23-14-11-20(12-15-23)19-7-4-3-5-8-19/h3-5,7-8,10-15,18,25H,2,6,9,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJAXPSTFTIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.